

## Application Notes and Protocols for Bavdegalutamide (ARV-110) in Protein Interaction Studies

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Compound of Interest		
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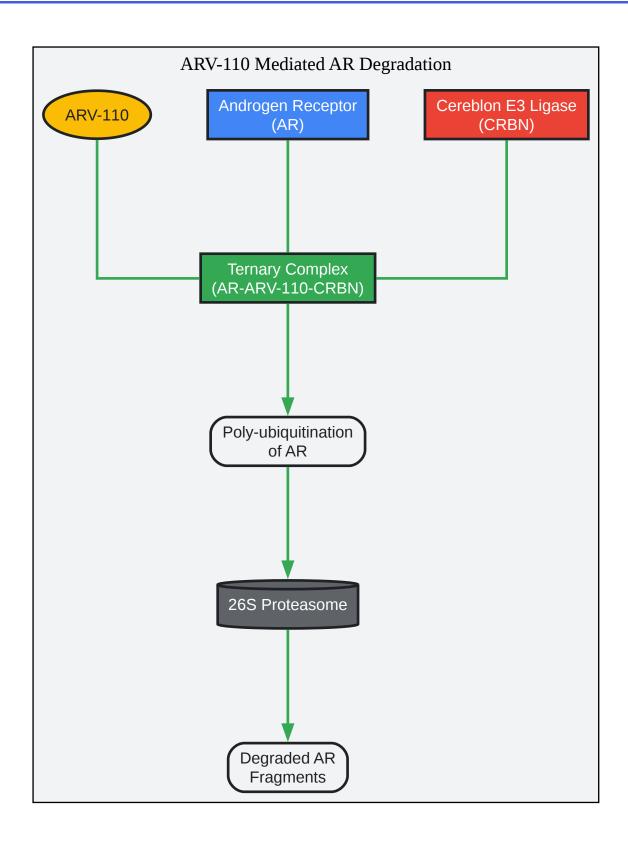
### Introduction

Bavdegalutamide, also known as ARV-110, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, ARV-110 simultaneously binds to the AR and the E3 ubiquitin ligase cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the AR.[3][4][5] This targeted protein degradation strategy offers a powerful approach to study AR-mediated protein interactions and has significant therapeutic potential in diseases such as prostate cancer. These application notes provide detailed protocols for utilizing ARV-110 in protein interaction studies.

## **Mechanism of Action**

ARV-110 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the AR protein. One end of the ARV-110 molecule engages the AR, while the other end recruits the CRBN E3 ligase. This proximity induces the formation of a ternary complex (AR-ARV-110-CRBN), leading to the polyubiquitination of the AR. The ubiquitinated AR is then recognized and degraded by the 26S proteasome.





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Figure 1: Mechanism of action of ARV-110 in inducing androgen receptor degradation.



## **Quantitative Data**

ARV-110 has demonstrated high potency in degrading the Androgen Receptor in various prostate cancer cell lines. The following table summarizes key quantitative data for ARV-110.

Parameter	Cell Line	Value	Reference
DC50	VCaP	~1 nM	
LNCaP	< 1 nM		
Maximum Degradation (Dmax)	VCaP, LNCaP	>95%	
Binding Affinity (Kd)	To be determined by user	See Protocol 2	N/A

## **Experimental Protocols**

# Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol details the steps to verify the ARV-110-induced interaction between the Androgen Receptor and Cereblon.

#### Materials:

- Prostate cancer cells (e.g., VCaP or LNCaP)
- ARV-110 (Bavdegalutamide)
- Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)
- Antibody against Androgen Receptor (for immunoprecipitation)
- Antibody against Cereblon (for western blot detection)
- Protein A/G magnetic beads

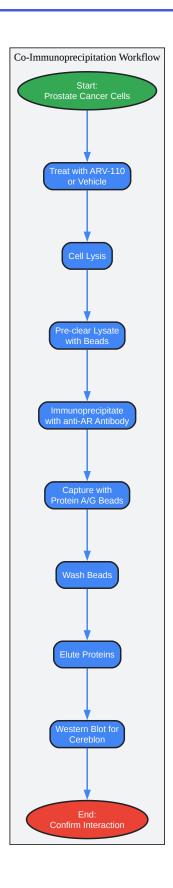


SDS-PAGE gels and western blot reagents

#### Procedure:

- Cell Treatment: Culture prostate cancer cells to 70-80% confluency. Treat the cells with the desired concentration of ARV-110 (e.g., 100 nM) or vehicle control (DMSO) for 4-6 hours.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Co-IP lysis buffer on ice for 30 minutes.
- Lysate Preparation: Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate). Determine the protein concentration.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
  - Centrifuge and transfer the supernatant to a new tube.
  - Add the anti-AR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer.
- Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-Cereblon antibody to detect the co-immunoprecipitated protein. An input control should be run using a small fraction of the initial cell lysate.





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**Figure 2:** Experimental workflow for co-immunoprecipitation.



# Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol provides a framework for measuring the binding kinetics and affinity of ARV-110 to its target proteins.

#### Materials:

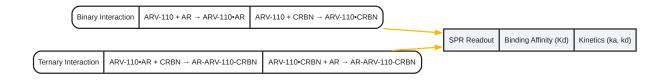
- SPR instrument and sensor chips (e.g., CM5)
- Recombinant human Androgen Receptor (ligand)
- Recombinant human Cereblon/DDB1 complex (ligand)
- ARV-110 (analyte)
- SPR running buffer (e.g., HBS-EP+)
- · Amine coupling kit for ligand immobilization

#### Procedure:

- Ligand Immobilization: Immobilize the recombinant AR or CRBN/DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.
- Analyte Preparation: Prepare a series of dilutions of ARV-110 in SPR running buffer.
- Binding Measurement (Binary Interaction):
  - Inject the ARV-110 dilutions over the immobilized AR or CRBN/DDB1 surface.
  - Monitor the association and dissociation phases in real-time.
  - Regenerate the sensor surface between injections if necessary.
- Binding Measurement (Ternary Complex Formation):



- To measure the affinity of ARV-110 to AR in the presence of CRBN, inject a mixture of ARV-110 and the CRBN/DDB1 complex over the immobilized AR surface.
- Alternatively, immobilize one protein and inject the PROTAC followed by the second protein.
- Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).



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Figure 3: Logical relationship of SPR experiments for binding analysis.

## Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that ARV-110 directly binds to and stabilizes the Androgen Receptor in a cellular environment.

#### Materials:

- Prostate cancer cells
- ARV-110
- PBS and lysis buffer with protease inhibitors
- PCR tubes or plates



- Thermal cycler
- Western blot or ELISA reagents

#### Procedure:

- Cell Treatment: Treat cultured cells with ARV-110 or vehicle control for 1-2 hours.
- Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. One sample should be kept at room temperature as a control.
- Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a water bath.
- Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble
   AR at each temperature using western blotting or a quantitative immunoassay like ELISA.
- Data Interpretation: A shift in the melting curve to a higher temperature in the ARV-110treated samples compared to the control indicates target engagement and stabilization of the AR by the compound.

## **Disclaimer**

These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents.

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